![molecular formula C19H15ClN2O3 B289276 N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide](/img/structure/B289276.png)
N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide, also known as CTK7A, is a synthetic compound that belongs to the class of furamide derivatives. It has gained attention in the scientific community due to its potential applications in the field of cancer research.
Wirkmechanismus
N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide exerts its anti-cancer activity by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins. This leads to the accumulation of misfolded and damaged proteins, resulting in ER stress and activation of the unfolded protein response (UPR). The UPR triggers apoptosis in cancer cells by activating the caspase cascade and inducing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the proteasome. It has also been reported to inhibit the growth of cancer cells by targeting the Akt/mTOR signaling pathway. In addition, N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide is a synthetic compound that can be easily synthesized in the lab. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, making it a promising candidate for further research. However, the mechanism of action of N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide is not fully understood, and more research is needed to elucidate its molecular targets and signaling pathways.
Zukünftige Richtungen
There are several potential future directions for the research on N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide. One direction is to further investigate the mechanism of action of N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide and its molecular targets. Another direction is to evaluate the anti-cancer activity of N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide in animal models and clinical trials. Additionally, the development of analogs and derivatives of N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide may lead to the discovery of more potent and selective anti-cancer agents.
Synthesemethoden
The synthesis of N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide involves the reaction of 4-chloro-2-aminobenzoic acid with 2-toluidine in the presence of thionyl chloride to form 4-chloro-2-(2-toluidinocarbonyl)aniline. This intermediate is then reacted with furan-2-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins. N-[4-chloro-2-(2-toluidinocarbonyl)phenyl]-2-furamide has also been reported to inhibit the growth of cancer cells by targeting the Akt/mTOR signaling pathway.
Eigenschaften
Molekularformel |
C19H15ClN2O3 |
|---|---|
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
N-[4-chloro-2-[(2-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H15ClN2O3/c1-12-5-2-3-6-15(12)21-18(23)14-11-13(20)8-9-16(14)22-19(24)17-7-4-10-25-17/h2-11H,1H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
WKTGHUUMBYHXSJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



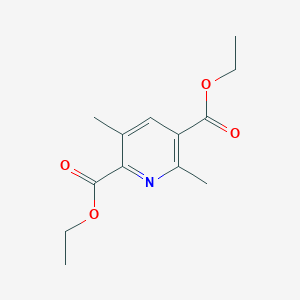
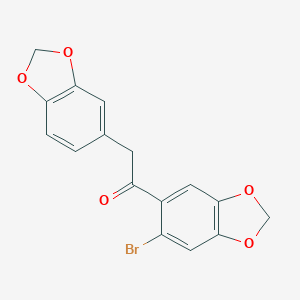
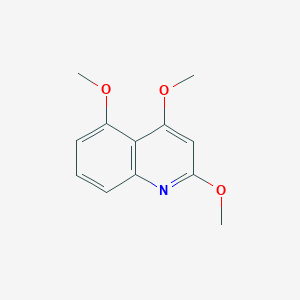
![{6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B289197.png)
![6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline](/img/structure/B289200.png)
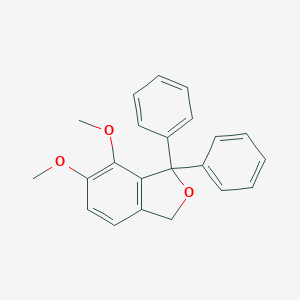
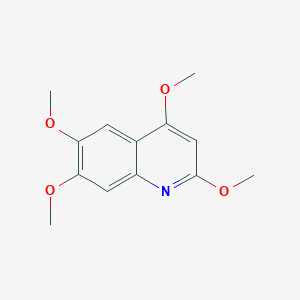
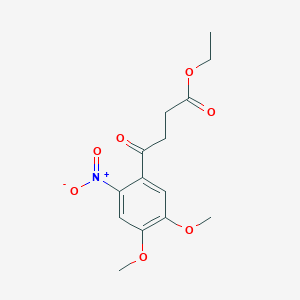
![N-{2-[4-(benzyloxy)phenyl]ethyl}-2-phenylacetamide](/img/structure/B289206.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-N-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289212.png)
![N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)

![N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289216.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289218.png)